molecular formula C8H7N3O2 B1398718 Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1196156-42-9

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1398718
CAS No.: 1196156-42-9
M. Wt: 177.16 g/mol
InChI Key: WAYSJYROSIMXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a heterocyclic compound . It has an empirical formula of C8H7N3O2 and a molecular weight of 177.16 .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Compound Synthesis : Methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, showcasing a method for creating novel compounds in this category (Verdecia et al., 1996).

  • Structural Elucidation : The synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates and their structure elucidation using spectroscopic techniques highlights the importance of understanding molecular structures in this field (Maqbool et al., 2013).

  • Vibrational Spectra Study : Theoretical and experimental investigations on the structure and vibrational spectra of related compounds provide insights into the molecular characteristics and stability of such molecules (Bahgat et al., 2009).

Methodological Advancements

  • Ultrasound-Promoted Synthesis : A study on the ultrasound-promoted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines reveals advancements in reaction methodologies, resulting in rapid synthesis and high yields (Nikpassand et al., 2010).

  • Microwave-Assisted Synthesis : Research on microwave-assisted synthesis of these compounds in water demonstrates the move towards more efficient and environmentally friendly synthetic methods (Polo et al., 2017).

Biomedical Applications

  • Antiviral Activity : The synthesis and investigation of antiviral activity of new pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives show the potential of these compounds in medical applications, especially in antiviral therapies (Bernardino et al., 2007).

  • Biomedical Overview : A comprehensive review of the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, including a variety of derivatives, highlights their significance in various biomedical contexts (Donaire-Arias et al., 2022).

Antibacterial Properties

  • Antibacterial Screening : The synthesis and antibacterial screening of certain pyrazolo[3,4-b]pyridine-4-carboxylic acids reveal their potential as antibacterial agents, opening avenues for new drug development (Maqbool et al., 2014).

  • Antifungal Properties : A study on the solvent-free microwave synthesis of bis-pyrazolo[3,4-b:4′,3′-e]-pyridines and their antifungal properties suggests potential applications in antifungal drug development (Quiroga et al., 2005).

Future Directions

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that “Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate” and its derivatives could have potential applications in the field of medicinal chemistry.

Mechanism of Action

Target of Action

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its derivatives primarily target Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, one of the derivatives, compound C03, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line . This inhibition disrupts the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt), which are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . These pathways are crucial for cell proliferation, differentiation, and survival . By inhibiting TRKs, the compound disrupts these pathways, potentially leading to the suppression of cancer cell growth .

Pharmacokinetics

It has low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties can impact the bioavailability of the compound.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . For example, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . This suggests that the compound and its derivatives could have potential therapeutic applications in cancer treatment .

Biochemical Analysis

Biochemical Properties

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways within cells, affecting processes such as cell growth and differentiation .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation status of various proteins, leading to changes in gene expression . This compound has also been observed to affect cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression . Additionally, this compound can interact with DNA and RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity occurs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds . This interaction can influence metabolic flux and alter the levels of metabolites within cells . Additionally, this compound can affect the activity of cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism .

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYSJYROSIMXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725444
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-42-9
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.